molecular formula C30H48N4O8S2 B11710461 N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Katalognummer: B11710461
Molekulargewicht: 656.9 g/mol
InChI-Schlüssel: NGTUTZMSURWQHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides and ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a polyether diamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted sulfonamides .

Wissenschaftliche Forschungsanwendungen

4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N′-1,2-Ethanediylbis (4-methylbenzenesulfonamide): Similar structure but lacks the polyether chain.

    4-Methylbenzenesulfonamide: A simpler compound with only one sulfonamide group.

    N-Allyl-4-methylbenzenesulfonamide: Contains an allyl group instead of the polyether chain.

Uniqueness

4-METHYL-N-(2-{16-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes multiple functional groups and a polyether chain

Eigenschaften

Molekularformel

C30H48N4O8S2

Molekulargewicht

656.9 g/mol

IUPAC-Name

4-methyl-N-[2-[16-[2-[(4-methylphenyl)sulfonylamino]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C30H48N4O8S2/c1-27-3-7-29(8-4-27)43(35,36)31-11-13-33-15-19-39-23-25-41-21-17-34(18-22-42-26-24-40-20-16-33)14-12-32-44(37,38)30-9-5-28(2)6-10-30/h3-10,31-32H,11-26H2,1-2H3

InChI-Schlüssel

NGTUTZMSURWQHE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCCOCCN(CCOCCOCC2)CCNS(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.